molecular formula C13H10N2OS B12111245 Phenol, 2-(2-benzothiazolylamino)- CAS No. 5677-19-0

Phenol, 2-(2-benzothiazolylamino)-

Cat. No.: B12111245
CAS No.: 5677-19-0
M. Wt: 242.30 g/mol
InChI Key: CANWXCCURXVOTP-UHFFFAOYSA-N
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Description

Phenol, 2-(2-benzothiazolylamino)-, also known as 2-(2-benzothiazolyl)phenol, is a heterocyclic aromatic compound with the molecular formula C13H9NOS. This compound is characterized by the presence of a benzothiazole ring attached to a phenol group. It has a molecular weight of 227.28 g/mol and is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2-benzothiazolylamino)- can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with benzothiazole derivatives. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity. For example, piperazine immobilized on nano-ZnO-sulfuric acid has been used as a powerful catalyst for the synthesis of benzothiazole derivatives .

Industrial Production Methods

In industrial settings, the production of Phenol, 2-(2-benzothiazolylamino)- often involves multi-step processes that include the preparation of intermediates followed by their condensation. The use of eco-friendly methods and catalysts, such as nano-sized metal oxides, has gained popularity due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(2-benzothiazolylamino)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles and phenolic compounds, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

Phenol, 2-(2-benzothiazolylamino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-(2-benzothiazolylamino)- involves its interaction with various molecular targets and pathways. The compound’s phenolic group can act as an antioxidant, scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its pharmacological effects .

Comparison with Similar Compounds

Phenol, 2-(2-benzothiazolylamino)- can be compared with other similar compounds, such as:

The uniqueness of Phenol, 2-(2-benzothiazolylamino)- lies in its specific combination of the benzothiazole and phenol groups, which confer unique chemical and biological properties.

Properties

CAS No.

5677-19-0

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)phenol

InChI

InChI=1S/C13H10N2OS/c16-11-7-3-1-5-9(11)14-13-15-10-6-2-4-8-12(10)17-13/h1-8,16H,(H,14,15)

InChI Key

CANWXCCURXVOTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3O

Origin of Product

United States

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